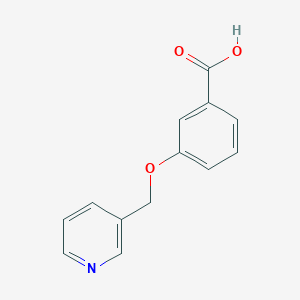

3-(Pyridin-3-ylmethoxy)benzoic acid

Description

3-(Pyridin-3-ylmethoxy)benzoic acid (CAS: 945473-82-5) is a benzoic acid derivative featuring a pyridin-3-ylmethoxy substituent at the meta position of the benzene ring. Its molecular formula is C₁₃H₁₁NO₃ (molecular weight: 229.23 g/mol), with a SMILES string of C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=O)O . The compound exhibits a predicted collision cross-section (CCS) of 149.8 Ų for the [M+H]+ adduct, suggesting moderate molecular size and polarity . Safety data indicate hazards including skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Properties

IUPAC Name |

3-(pyridin-3-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-4-1-5-12(7-11)17-9-10-3-2-6-14-8-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEOUPZPWRMGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588436 | |

| Record name | 3-[(Pyridin-3-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945473-82-5 | |

| Record name | 3-[(Pyridin-3-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-ylmethoxy)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzoic acid and 3-bromomethylpyridine.

Etherification Reaction: The 3-hydroxybenzoic acid undergoes an etherification reaction with 3-bromomethylpyridine in the presence of a base such as potassium carbonate. This reaction forms the intermediate this compound ester.

Hydrolysis: The ester intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids.

Reduction: Formation of reduced derivatives such as alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3-(Pyridin-3-ylmethoxy)benzoic acid features a benzoic acid core with a pyridine ring and a methoxy group, contributing to its diverse reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 229.23 g/mol.

Medicinal Chemistry

Anticancer Activity : One of the most significant applications of this compound is in the development of anticancer agents. Studies have shown that compounds with similar structures can inhibit histone deacetylases (HDACs), enzymes involved in cancer progression. For instance, derivatives of this compound have been investigated for their ability to modulate HDAC activity, leading to increased acetylation of histones and subsequent transcription of tumor-suppressing genes .

Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may interact with specific enzymes involved in inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by chronic inflammation .

Biochemical Applications

Enzyme Interaction Studies : The binding affinity of this compound to various biological targets has been investigated. Preliminary studies suggest it may inhibit enzymes related to inflammation and cancer by binding to their active sites . This mechanism is critical for developing drugs that target specific pathways in disease processes.

Case Study - c-Myc Inhibition : A notable case study involves the exploration of this compound's role in inhibiting c-Myc protein interactions, which are crucial for many cancers. Research indicates that targeting c-Myc can disrupt oncogenic signaling pathways, presenting a viable strategy for cancer treatment .

Material Science Applications

Synthesis of Functional Materials : Due to its unique structure, this compound serves as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals has implications for creating new catalysts or sensors .

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The pyridin-3-ylmethoxy group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Pyridyl Positional Isomers

The position of the pyridine ring in the methoxy substituent significantly impacts synthetic yields and physicochemical properties:

- 4ah: 3-(Pyridin-3-ylmethoxy)benzoic acid Synthesized via coupling of 3-isobutoxy-4-nitrobenzoyl chloride with 4-amino-3-(pyridin-3-ylmethoxy)benzoic acid, achieving a 70% yield .

- 4ag: 3-(Pyridin-2-ylmethoxy)benzoic acid

- 4ai: 3-(Pyridin-4-ylmethoxy)benzoic acid

Benzoic Acid Positional Isomers

- 4-(Pyridin-3-ylmethoxy)benzoic acid (CAS: 898138-45-9)

Key Observations:

Biological Activity

3-(Pyridin-3-ylmethoxy)benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoic acid core with a pyridin-3-ylmethoxy substituent. Its molecular formula is , with a molecular weight of approximately 233.25 g/mol. The specific substitution pattern enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act through:

- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory and cancer pathways, potentially modulating their activity through competitive inhibition or allosteric modulation .

- Signal Transduction Modulation : The compound may influence cellular signaling pathways, affecting gene expression and cellular responses .

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation by inhibiting specific pathways involved in the inflammatory response.

- Anticancer Potential : It has shown potential in inhibiting cancer cell proliferation, particularly through interactions with proteasome and lysosomal pathways, which are crucial for cellular homeostasis .

- Antimicrobial Properties : Investigations into its antimicrobial activity have indicated effectiveness against various pathogens, although further studies are needed to quantify these effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- A study demonstrated that the compound exhibited significant inhibition of cathepsins B and L, enzymes critical for protein degradation pathways. This inhibition suggests potential applications in cancer treatment by disrupting tumor progression mechanisms .

- Another investigation focused on the compound's effects on human foreskin fibroblasts, revealing that it could enhance proteasomal activity without cytotoxic effects at certain concentrations .

Summary of Research Findings

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Pyridin-3-ylmethoxy)benzoic acid | Lacks the methoxy group at the para position | |

| 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid | Different pyridine substitution pattern | |

| 4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid | Varies in pyridine position affecting reactivity |

The distinct substitution pattern of this compound enhances its selectivity towards certain biological targets compared to similar compounds, which may lead to improved therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.